molecular formula C19H22N2O4S B2900468 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide CAS No. 922062-54-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2900468
CAS No.: 922062-54-2
M. Wt: 374.46
InChI Key: NZYFPNCNXZATES-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide is a benzoxazepine derivative featuring a 1,4-benzoxazepin core substituted with an ethyl group at position 4, a ketone at position 5, and a 2-phenylethanesulfonamide moiety at position 5. The sulfonamide group (SO₂NH) distinguishes it from carboxamide-containing analogs, such as N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS: 922128-36-7), which replaces the sulfonamide with a cyclohexanecarboxamide group . The molecular formula of the target compound can be inferred as C₁₉H₂₂N₂O₄S (molecular weight ≈ 374.45 g/mol), though experimental validation is required.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-21-11-12-25-18-9-8-16(14-17(18)19(21)22)20-26(23,24)13-10-15-6-4-3-5-7-15/h3-9,14,20H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYFPNCNXZATES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the sulfonation of the phenylethane moiety, followed by coupling with the oxazepine core under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove unsaturation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

  • Benzoxazepin vs. Triazole Backbone: The target compound’s 1,4-benzoxazepin core contrasts with 1,2,4-triazole derivatives synthesized in (e.g., compounds [7–9]), which exhibit tautomerism between thione and thiol forms.
  • Sulfonamide vs. Carboxamide Functional Groups: The sulfonamide group (SO₂NH) in the target compound is more acidic (pKa ~10) compared to carboxamides (pKa ~15–17), influencing hydrogen-bonding interactions and solubility. For example, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (C₁₈H₂₄N₂O₃, MW 316.4 g/mol) likely exhibits lower aqueous solubility due to its non-ionic carboxamide group .

Spectral and Physicochemical Properties

Property Target Compound Triazole Derivatives [7–9] Cyclohexanecarboxamide Analogue
Molecular Weight (g/mol) ~374.45 (C₁₉H₂₂N₂O₄S) 450–500 (varies with X) 316.4
Key IR Absorptions Expected: νS=O ~1150–1350 cm⁻¹ νC=S ~1247–1255 cm⁻¹ νC=O (amide) ~1660 cm⁻¹
Tautomerism Absent (rigid benzoxazepin core) Present (thione ⇌ thiol) Absent

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide is a compound of significant interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S and a molecular weight of approximately 320.41 g/mol. The compound features a benzoxazepine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃S
Molecular Weight320.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related benzoxazepine derivatives showed promising activity against various bacterial strains, suggesting that this compound may possess similar effects. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer potential of benzoxazepine derivatives have highlighted their ability to induce apoptosis in cancer cells. For instance, a derivative demonstrated selective cytotoxicity against breast cancer cells in vitro. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle proteins.

Case Study: In Vitro Analysis

In a laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF7 and HeLa). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF7 cells.

Table 2: In Vitro Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa20Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
Benzoxazepines are known to inhibit specific enzymes involved in cellular processes. This inhibition can lead to altered metabolic pathways in target cells.

2. Receptor Modulation:
The compound may interact with various receptors (e.g., GABA receptors), influencing neurotransmission and cellular signaling.

3. DNA Interaction:
Some studies suggest that similar compounds can intercalate into DNA strands, leading to disruptions in replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenylethane-1-sulfonamide, and how do they influence its biological activity?

  • Methodological Answer : The compound features a benzoxazepin core with a 4-ethyl substituent, a sulfonamide group, and a phenyl moiety. The ethyl group may enhance metabolic stability, while the sulfonamide and phenyl groups contribute to target binding via hydrogen bonding and hydrophobic interactions. Structural analogs with similar cores (e.g., 5-methyl-4-oxo derivatives) have demonstrated kinase inhibition, suggesting the benzoxazepin scaffold is critical for activity .

Q. What synthetic routes are reported for benzoxazepin derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Formation of the benzoxazepin ring via cyclization of o-aminophenol derivatives.

Introduction of sulfonamide groups via nucleophilic substitution or coupling reactions.

Optimization of reaction conditions (e.g., temperature, pH) to minimize side products.
Analytical techniques like NMR and LC-MS are essential for confirming intermediate structures and final purity .

Q. How can the purity and stability of this compound be assessed under experimental conditions?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products.
  • Storage : Store at -20°C under inert atmosphere to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported kinase inhibition data for benzoxazepin derivatives?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., RIP1 kinase) to resolve binding modes. SHELX programs are recommended for structure refinement due to their robustness in handling high-resolution data .
  • Data Normalization : Account for assay variability by normalizing inhibition values against positive controls (e.g., staurosporine).

Q. How can computational modeling predict the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding.
  • In Silico Toxicity : Apply ProTox-II to assess potential hepatotoxicity or mutagenicity.
    Experimental validation via in vitro hepatic microsomal assays is critical to confirm predictions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.
  • PK/PD Modeling : Corrogate dose-response data from rodent models to refine dosing regimens .

Comparative and Mechanistic Questions

Q. How does the ethyl substituent in this compound compare to methyl or allyl groups in analogs regarding target selectivity?

  • Methodological Answer :

  • SAR Analysis : Compare IC50 values of analogs (e.g., 5-methyl vs. 5-allyl derivatives) against kinases like RIP1 or SYK.
  • Crystallographic Overlays : Use PyMOL to visualize steric clashes or enhanced hydrogen bonding due to substituent size.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences .

Q. What are the limitations of current biological assays in characterizing this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • False Positives : Address redox interference in cell-based assays (e.g., NF-κB luciferase) using antioxidants like NAC.
  • Off-Target Effects : Combine CRISPR-mediated gene knockout with phosphoproteomics to validate pathway specificity.
  • Species Variability : Test human primary cells alongside murine models to identify translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.